molecular formula C17H18FN3OS B2642140 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450342-71-9

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2642140
CAS RN: 450342-71-9
M. Wt: 331.41
InChI Key: NDYGFCKWWNXDHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H14FNO/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15) . This structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available sources. The molecular weight is 207.2441 , but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is histone deacetylase 3 (HDAC3). HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression .

Mode of Action

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide: acts as a selective inhibitor of HDAC3. It binds to HDAC3 and inhibits its activity, which results in changes in gene expression .

Biochemical Pathways

By inhibiting HDAC3, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide affects various biochemical pathways. These include pathways related to gene expression and cellular differentiation .

Pharmacokinetics

The pharmacokinetic properties of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide The compound’s molecular weight is 36240 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of HDAC3 by N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide leads to changes in gene expression. This can result in various molecular and cellular effects, such as changes in cellular differentiation .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c18-12-5-7-13(8-6-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYGFCKWWNXDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

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